molecular formula C13H19N B13626029 N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine

N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine

Cat. No.: B13626029
M. Wt: 189.30 g/mol
InChI Key: SQYVCMYMLVDROO-UHFFFAOYSA-N
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Description

N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is a complex polycyclic amine compound. It is characterized by its unique pentacyclic structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}One common method involves the Diels-Alder reaction, followed by intramolecular cyclization to form the pentacyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives .

Mechanism of Action

The mechanism by which N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects is primarily through its interaction with specific molecular targets. It has been shown to interact with neuroreceptors, potentially modulating neurotransmitter release and uptake . This interaction may involve binding to receptor sites and altering signal transduction pathways, leading to neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties. This modification enhances its potential as a neuroprotective agent and its utility in synthetic chemistry .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-ethylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine

InChI

InChI=1S/C13H19N/c1-2-14-13-11-7-3-5-6-4-8(9(5)11)12(13)10(6)7/h5-14H,2-4H2,1H3

InChI Key

SQYVCMYMLVDROO-UHFFFAOYSA-N

Canonical SMILES

CCNC1C2C3CC4C2C5C1C3C4C5

Origin of Product

United States

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